molecular formula C12H7F3O2S B6384073 5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde CAS No. 1261920-11-9

5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde

Cat. No.: B6384073
CAS No.: 1261920-11-9
M. Wt: 272.24 g/mol
InChI Key: KTEMMUZFDCDUPR-UHFFFAOYSA-N
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Description

5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of the trifluoromethyl group and the hydroxy group on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.

Properties

IUPAC Name

5-[3-hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O2S/c13-12(14,15)8-3-7(4-9(17)5-8)11-2-1-10(6-16)18-11/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEMMUZFDCDUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686570
Record name 5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-11-9
Record name 5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 3-hydroxy-5-(trifluoromethyl)benzaldehyde with thiophene-2-carbaldehyde under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: 5-[3-Oxo-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde

    Reduction: 5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-methanol

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used

Scientific Research Applications

5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to the modulation of various biological processes, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde is unique due to the presence of both the hydroxy and trifluoromethyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for various research and industrial applications .

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